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Abstract
This technical guide provides a comprehensive overview of the discovery, development, and

pharmacological characterization of AVE 0991, a novel nonpeptide small molecule that mimics

the biological actions of Angiotensin-(1-7) [Ang-(1-7)]. AVE 0991 has emerged as a potent and

selective agonist for the Mas receptor, a key component of the protective arm of the renin-

angiotensin system (RAS). This document details the in vitro and in vivo studies that have

elucidated its mechanism of action, highlighting its therapeutic potential in cardiovascular and

other diseases. Detailed experimental protocols for key assays and visualizations of associated

signaling pathways are provided to facilitate further research and development in this area.

Introduction: The Renin-Angiotensin System and
the Protective Axis
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis. The

classical RAS pathway, involving angiotensin-converting enzyme (ACE) and the angiotensin II

type 1 (AT1) receptor, is well-known for its role in vasoconstriction, inflammation, and fibrosis.

However, a counter-regulatory or "protective" axis of the RAS has been identified, centered

around angiotensin-converting enzyme 2 (ACE2), its product Ang-(1-7), and the Mas receptor.

[1][2][3] Ang-(1-7) exerts effects that often oppose those of angiotensin II, including

vasodilation, anti-proliferative, and anti-inflammatory actions.[1][4]
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The therapeutic potential of targeting the ACE2/Ang-(1-7)/Mas axis has been recognized, but

the peptide nature of Ang-(1-7) limits its oral bioavailability and in vivo stability. This prompted

the search for nonpeptide mimics of Ang-(1-7) that could overcome these limitations.

Discovery of AVE 0991
A research program was initiated to synthesize and identify a nonpeptide mimic of Ang-(1-7),

leading to the discovery of AVE 0991.[5][6] Its chemical name is 5-formyl-4-methoxy-2-phenyl-

1-[[4-[2-(ethylaminocarbonylsulfonamido)-5-isobutyl-3-thienyl]-phenyl]-methyl]-imidazole.[5][6]

As a nonpeptide, orally active compound, AVE 0991 was developed to be resistant to

proteolytic degradation, offering a significant advantage over the native Ang-(1-7) peptide for

therapeutic applications.[4]

Chemical Structure of AVE 0991:

Molecular Formula: C29H32N4O5S2[7]

Molecular Weight: 580.72 g/mol [7]

Pharmacological Profile of AVE 0991
In Vitro Studies
AVE 0991 has been characterized as a potent agonist of the Ang-(1-7) receptor, Mas.[8][9]

Radioligand binding assays have demonstrated that AVE 0991 competes with high affinity for

the specific binding of [¹²⁵I]-Ang-(1-7) to various cell membranes. Notably, AVE 0991 exhibits a

significantly higher affinity for the Mas receptor compared to Ang-(1-7) itself in some studies.[5]

[10]

Compound Cell Type/Membrane IC50 (nmol/L) Reference

AVE 0991
Bovine Aortic

Endothelial Cells
21 ± 35 [5][10]

Ang-(1-7)
Bovine Aortic

Endothelial Cells
220 ± 280 [5][10]

AVE 0991
Mas-transfected COS

cells
47.5 [8][11]
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Table 1: Comparative IC50 values for AVE 0991 and Ang-(1-7) in radioligand binding assays.

One of the key actions of the Ang-(1-7)/Mas axis is the stimulation of nitric oxide (NO)

production in endothelial cells, which contributes to vasodilation. Studies using bovine aortic

endothelial cells (BAECs) have shown that AVE 0991 effectively mimics Ang-(1-7) in stimulating

the release of NO.[5][10] This effect is mediated by the activation of endothelial nitric oxide

synthase (eNOS).[5] Interestingly, while stimulating NO production, AVE 0991, similar to Ang-

(1-7), induces very low levels of superoxide (O₂⁻) production.[5][10]

Compound (10

µmol/L)

Peak NO Release

(nmol/L)

Peak O₂⁻ Release

(nmol/L)
Reference

AVE 0991 295 ± 20 18 ± 2 [10]

Ang-(1-7) 270 ± 25 20 ± 4 [10]

Table 2: Peak concentrations of nitric oxide (NO) and superoxide (O₂⁻) release from bovine

aortic endothelial cells stimulated by AVE 0991 and Ang-(1-7).

The signaling pathway leading to NO production involves the Mas receptor, and the effects of

AVE 0991 can be attenuated by the Ang-(1-7) antagonist [D-Ala⁷]-Ang-(1-7) (A-779).[10][12]

AVE 0991 has been shown to attenuate the proliferation of vascular smooth muscle cells

(VSMCs) induced by angiotensin II.[13] This anti-proliferative effect is associated with the

induction of heme oxygenase-1 (HO-1) and the downregulation of p38 MAPK phosphorylation,

acting through the Mas receptor.[13]

In Vivo Studies
In vivo studies have confirmed the Ang-(1-7)-mimetic effects of AVE 0991 in various animal

models.

In animal models of myocardial infarction, AVE 0991 has demonstrated cardioprotective effects,

improving cardiac function and reducing the infarcted area.[14] Chronic administration of AVE

0991 has also been shown to improve recovery from ischemia-reperfusion injury.[14]
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In water-loaded mice, AVE 0991 produces a significant antidiuretic effect, similar to Ang-(1-7),

which is blocked by the Mas receptor antagonist A-779.[9][12] This effect is blunted in Mas-

knockout mice, further confirming the role of the Mas receptor in mediating the renal actions of

AVE 0991.[9][12]

AVE 0991 has demonstrated anti-inflammatory and anti-fibrotic properties in various disease

models, including chronic allergic lung inflammation (asthma) and colitis.[15][16] In a mouse

model of asthma, AVE 0991 attenuated airway and pulmonary vascular remodeling and

inflammation.[16]

Signaling Pathways of AVE 0991
The primary mechanism of action of AVE 0991 is through the activation of the G protein-

coupled Mas receptor. This initiates a cascade of intracellular signaling events that mediate its

diverse physiological effects.

AVE 0991 Mas Receptor G Protein

eNOS (inactive)

Activates

p38 MAPK Pathway

Inhibits

Heme Oxygenase-1 (HO-1)Induces

eNOS (active) Nitric Oxide (NO)Catalyzes

L-Arginine

Vasodilation

Anti-inflammatory Effects

Anti-proliferative Effects

Click to download full resolution via product page

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental Protocols
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This section provides detailed methodologies for key experiments used in the characterization

of AVE 0991.

Radioligand Binding Assay for Mas Receptor
This protocol describes a filtration binding assay to determine the binding affinity of AVE 0991

for the Mas receptor.

Materials:

Cell membranes expressing the Mas receptor (e.g., from transfected cells or tissues like

bovine aortic endothelial cells).

Radioligand: [¹²⁵I]-Ang-(1-7).

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

AVE 0991 and unlabeled Ang-(1-7) for competition assays.

96-well plates.

Glass fiber filters (GF/C), presoaked in 0.3% polyethyleneimine (PEI).

Filtration apparatus (e.g., 96-well harvester).

Scintillation counter and scintillation cocktail.

Procedure:

Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the

membranes by centrifugation. Resuspend the pellet in binding buffer. Determine protein

concentration using a suitable method (e.g., BCA assay).

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

150 µL of membrane suspension (adjust protein concentration as needed).
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50 µL of competing compound (AVE 0991 or unlabeled Ang-(1-7) at various

concentrations) or buffer for total binding.

50 µL of [¹²⁵I]-Ang-(1-7) solution.

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

Filtration: Stop the reaction by rapid vacuum filtration through the PEI-presoaked GF/C

filters.

Washing: Wash the filters four times with ice-cold wash buffer.

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a

scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence

of a high concentration of unlabeled Ang-(1-7)) from total binding. Determine IC50 values

using non-linear regression analysis.
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Caption: Workflow for a radioligand binding assay.
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Endothelial Nitric Oxide Synthase (eNOS) Activity Assay
This protocol measures eNOS activity by quantifying the conversion of L-[³H]arginine to L-

[³H]citrulline.

Materials:

Cell or tissue lysates containing eNOS.

L-[³H]arginine.

Reaction Buffer: Containing NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and

calmodulin.

Stop Buffer: e.g., buffer containing EDTA to chelate calcium.

Dowex AG 50WX-8 resin (Na⁺ form).

Scintillation counter and scintillation cocktail.

Procedure:

Protein Extraction: Prepare cell or tissue lysates in a suitable homogenization buffer.

Reaction Setup: In microcentrifuge tubes, combine the protein extract with the reaction buffer

and L-[³H]arginine.

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

Stopping the Reaction: Add stop buffer to terminate the enzymatic reaction.

Separation of L-[³H]citrulline: Apply the reaction mixture to columns containing Dowex resin.

L-[³H]arginine binds to the resin, while L-[³H]citrulline flows through.

Quantification: Collect the eluate and measure the radioactivity of L-[³H]citrulline using a

scintillation counter.

Calculation: Calculate eNOS activity based on the amount of L-[³H]citrulline produced per

unit of protein per unit of time.
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MAPK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated p38 MAPK in response to stimuli.

Materials:

Cell lysates.

SDS-PAGE gels and electrophoresis apparatus.

PVDF or nitrocellulose membranes.

Transfer apparatus.

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and

phosphatase inhibitors. Determine protein concentration.

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK

antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with an antibody against total p38 MAPK.

Densitometry: Quantify the band intensities to determine the relative levels of

phosphorylated p38 MAPK.

Synthesis of AVE 0991
The synthesis of AVE 0991 has been described and typically involves a key cross-coupling

reaction, such as a Suzuki or Stille reaction, to connect the imidazole and thiophene building

blocks.[17] The Stille reaction has been reported to provide better yields.[17] The synthesis

involves multiple steps to prepare the necessary imidazole and thiophene precursors, followed

by the crucial C-C bond formation to construct the core structure of AVE 0991.

Conclusion and Future Directions
AVE 0991 represents a significant advancement in the field of RAS pharmacology. As a potent,

selective, and orally active nonpeptide mimic of Ang-(1-7), it has proven to be an invaluable

tool for investigating the physiological roles of the protective arm of the RAS. The diverse

beneficial effects of AVE 0991 observed in preclinical models of cardiovascular, renal, and

inflammatory diseases highlight its considerable therapeutic potential. Future research should

focus on further elucidating the downstream signaling pathways of AVE 0991 in different cell

types and tissues, as well as its long-term safety and efficacy in more complex disease models,

paving the way for potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15572711#the-discovery-and-development-of-ave-
0991-as-an-ang-1-7-mimic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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